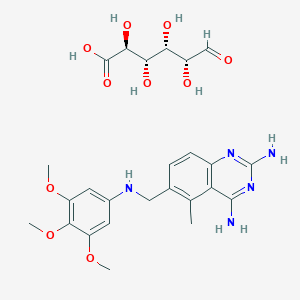

Trimetrexate Glucuronate

Beschreibung

Trimetrexate Glucuronate is a lipid soluble methotrexate derivative with potential antineoplastic activity. Trimetrexate glucuronate inhibits the enzyme dihydrofolate reductase, thereby preventing the synthesis of purine nucleotides and thymidylate, with subsequent inhibition of DNA and RNA synthesis. Trimetrexate glucuronate also exhibits antiviral activity. (NCI04)

an orphan drug and AIDS drug; used for treatment of Pneumocytis carinii pneumonia in patients with AIDS

See also: Trimetrexate (has active moiety).

Eigenschaften

IUPAC Name |

5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O3.C6H10O7/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3;7-1-2(8)3(9)4(10)5(11)6(12)13/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24);1-5,8-11H,(H,12,13)/t;2-,3+,4-,5-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJXQWYMBJYJNB-LRDBBFHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC.C(=O)C(C(C(C(C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC.C(=O)[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N5O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90273968 | |

| Record name | Trimetrexate glucuronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90273968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82952-64-5 | |

| Record name | Trimetrexate glucuronate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82952-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimetrexate glucuronate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082952645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimetrexate glucuronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90273968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-6-[[(3,4,5-trimethoxyphenyl)amino]methyl]-2,4-quinazolinediamine trihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETREXATE GLUCURONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L137U4A79K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Trimetrexate Glucuronate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimetrexate, a non-classical lipophilic quinazoline derivative, is a potent inhibitor of dihydrofolate reductase (DHFR). This guide provides a comprehensive overview of the pharmacokinetics and metabolism of its glucuronate salt, Trimetrexate Glucuronate. It is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development. This document details the absorption, distribution, metabolism, and excretion of Trimetrexate, supported by quantitative data from various clinical studies. Furthermore, it outlines the experimental protocols for key analytical methods and visualizes the metabolic pathway and mechanism of action through detailed diagrams.

Introduction

Trimetrexate Glucuronate is a second-generation antifolate agent. Unlike the classical folate antagonist methotrexate, Trimetrexate does not rely on the reduced folate carrier system for cellular uptake, allowing it to circumvent a common mechanism of drug resistance. Its primary mechanism of action is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR), which is crucial for the synthesis of purines and thymidylate, and consequently, DNA, RNA, and protein synthesis.[1][2] Inhibition of DHFR leads to the depletion of tetrahydrofolate, resulting in cell death, particularly in rapidly proliferating cells such as cancer cells and microorganisms like Pneumocystis jirovecii.[2]

This guide will delve into the pharmacokinetic profile of Trimetrexate Glucuronate, summarizing key parameters across different patient populations. It will also elucidate its metabolic fate within the body.

Pharmacokinetics

The pharmacokinetic profile of Trimetrexate has been characterized in various patient populations, including adults and children with cancer, and patients with Acquired Immunodeficiency Syndrome (AIDS). The clearance of Trimetrexate can follow a biphasic or triphasic pattern.[3]

Absorption and Distribution

Trimetrexate is administered intravenously as its glucuronate salt.[4] It exhibits extensive protein binding in the plasma, approximately 95% over a concentration range of 18.75 to 1000 ng/mL.[2] This binding is saturable, with the free fraction of the drug increasing at plasma concentrations greater than 1 µg/mL.[5] The volume of distribution at steady-state (Vdss) has been reported to be 20 ± 8 L/m² in one study and 36.9 ± 6 L/m² in cancer patients in another.[2]

Metabolism

Trimetrexate is extensively metabolized in the liver.[1][2] The primary metabolic pathway involves oxidative O-demethylation, followed by conjugation with either glucuronic acid or sulfate.[1][2][6] This process results in the formation of metabolites, some of which may also possess DHFR inhibitory activity.[3] The presence of these active metabolites is suggested by the discrepancy observed between Trimetrexate concentrations measured by high-performance liquid chromatography (HPLC) and a nonspecific DHFR inhibition assay, with the latter showing higher concentrations over time.[4] One of the identified metabolites is a 4'-O-glucuronide conjugate.[1]

Excretion

Elimination of Trimetrexate is primarily through biotransformation, with a smaller portion excreted unchanged in the urine.[3] Approximately 10% to 30% of the administered dose is excreted renally as the parent drug.[2] The terminal elimination half-life of Trimetrexate ranges from 11 to 20 hours.[2]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of Trimetrexate Glucuronate from various studies.

Table 1: Pharmacokinetic Parameters of Trimetrexate in Adult Cancer Patients

| Parameter | Value | Reference |

| Clearance (CL) | 36.5 ± 21 mL/min/m² | [7] |

| 53 mL/min | [3] | |

| 30.4 ± 7.6 mL/min/m² (Total) | [8] | |

| 7.80 ± 3.9 mL/min/m² (Renal) | [8] | |

| Volume of Distribution (Vdss) | 36.9 ± 17.6 L/m² | [4] |

| 0.62 ± 0.24 L/kg | [3] | |

| 32.8 ± 16.6 L/m² | [8] | |

| Terminal Half-life (t½) | 16.4 h | [3] |

| 13.4 ± 7.0 h | [8] | |

| Protein Binding | ~95% | [2] |

Table 2: Pharmacokinetic Parameters of Trimetrexate in Pediatric Cancer Patients

| Parameter | Value | Reference |

| Clearance (CL) | 9.2 to 215 mL/min/m² | [9] |

| Half-life (t½) | 2.1 to 20 h | [9] |

Table 3: Pharmacokinetic Parameters of Trimetrexate in AIDS Patients with Pneumocystis carinii Pneumonia or Toxoplasmosis

| Parameter | Value | Reference |

| Clearance (CL) | 38 ± 15 mL/min/m² | [2] |

| Terminal Half-life (t½) | 11 ± 4 hours | [10] |

Special Populations

Patients with Renal Impairment

Although Trimetrexate is primarily cleared by hepatic metabolism, impaired renal function may affect its pharmacokinetics and increase the risk of toxicity.[8] Dosage adjustments should be considered for patients with renal dysfunction.[8] One study reported that a patient with impaired renal function developed toxicity despite receiving a reduced dose.[8] If serum creatinine concentration exceeds 2.5 mg/dL due to Trimetrexate, therapy should be interrupted.[5]

Patients with Hepatic Impairment

As the liver is the primary site of Trimetrexate metabolism, hepatic dysfunction can significantly impact its clearance and lead to increased drug exposure and toxicity.[6] It is advised to interrupt therapy if transaminase or alkaline phosphatase concentrations increase to more than five times the upper limit of normal.[5]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Trimetrexate Quantification

Principle: This method separates Trimetrexate from plasma components based on its physicochemical properties, allowing for its quantification.

Sample Preparation:

-

Protein Precipitation: To 100 µL of plasma, add 500 µL of a precipitant solvent (e.g., a 1:1 mixture of methanol and acetonitrile) containing an internal standard.[11]

-

Vortex and Centrifuge: Vortex the mixture for 3 minutes and then centrifuge at 13,000 x g for 5 minutes.[11]

-

Dilution and Injection: Transfer a 50 µL aliquot of the supernatant to 200 µL of water, vortex, and centrifuge again. Inject a small volume (e.g., 5 µL) of the final supernatant into the HPLC system.[11]

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., Synergi Hydro-RP, 50 mm x 2.0 mm, 2.5 µm).[11]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 5 mM ammonium formate with 0.2% formic acid) and an organic solvent (e.g., acetonitrile).[11]

-

Flow Rate: 0.5 mL/min.[11]

-

Detection: UV detection at a wavelength of 240 nm.

Dihydrofolate Reductase (DHFR) Inhibition Assay

Principle: This enzymatic assay measures the activity of DHFR by monitoring the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is proportional to the enzyme's activity. Trimetrexate's inhibitory effect is quantified by its ability to reduce this activity.[12]

Protocol Outline:

-

Reagent Preparation: Prepare assay buffer, a stock solution of NADPH, a stock solution of DHF, and a solution of purified DHFR enzyme.

-

Reaction Mixture: In a cuvette, combine the assay buffer, NADPH solution, and the DHFR enzyme solution.

-

Inhibitor Addition: For inhibition studies, add varying concentrations of Trimetrexate to the reaction mixture and pre-incubate.

-

Initiate Reaction: Start the reaction by adding the DHF substrate.

-

Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.[12]

-

Data Analysis: Calculate the rate of NADPH oxidation from the linear portion of the absorbance curve. Determine the inhibitory concentration (e.g., IC50) of Trimetrexate.

Mandatory Visualizations

Caption: Metabolic pathway of Trimetrexate.

Caption: Mechanism of action of Trimetrexate via DHFR inhibition.

Caption: Experimental workflow for a Trimetrexate pharmacokinetic study.

References

- 1. content.abcam.com [content.abcam.com]

- 2. assaygenie.com [assaygenie.com]

- 3. Phase I studies with trimetrexate: clinical pharmacology, analytical methodology, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Clinical pharmacokinetics and pharmacology of trimetrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. A phase I trial of trimetrexate glucuronate (NSC 352122) given every 3 weeks: clinical pharmacology and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of trimetrexate administered by five-day continuous infusion to patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ajprui.com [ajprui.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. dovepress.com [dovepress.com]

- 12. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of Trimetrexate Glucuronate and Methotrexate: Unraveling Core Mechanistic Differences

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the mechanisms of action of Trimetrexate Glucuronate and Methotrexate, two pivotal folate antagonists. This document delves into their molecular interactions, cellular transport, metabolic fates, and the resulting downstream effects on nucleotide synthesis, offering a detailed perspective for researchers and professionals in drug development.

Core Mechanism of Action: Dihydrofolate Reductase Inhibition

Both Trimetrexate and Methotrexate exert their primary cytotoxic effects by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism.[1][2] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines and thymidylate, which are fundamental building blocks of DNA and RNA.[1][2] By competitively binding to DHFR, both drugs deplete the intracellular pool of THF, leading to the inhibition of DNA synthesis and cell death.[2]

While both are potent inhibitors, their binding affinities for DHFR can vary. The inhibitory constant (Ki) is a measure of the affinity of an inhibitor for an enzyme; a lower Ki indicates a stronger binding affinity.

| Inhibitor | Enzyme | Ki (pM) | Reference |

| Methotrexate | Recombinant Human DHFR | 3.4 | [3] |

| Trimetrexate | Murine DHFR (Wild-Type) | - | [No direct comparative value found in a single study] |

| Methotrexate | Murine DHFR (Wild-Type) | - | [No direct comparative value found in a single study] |

Note: A direct comparative study of Ki values for both drugs on the same wild-type mammalian DHFR was not identified in the literature reviewed. The provided Ki for Methotrexate is against recombinant human DHFR.

Cellular Transport: A Key Point of Divergence

A fundamental difference between Trimetrexate and Methotrexate lies in their mechanisms of cellular entry. This distinction has significant implications for their clinical activity, particularly in the context of drug resistance.

Methotrexate: As a charged molecule, Methotrexate primarily enters cells through a carrier-mediated active transport system, the reduced folate carrier (RFC).[4] This reliance on a specific transporter can be a liability, as downregulation or mutation of the RFC is a common mechanism of acquired resistance to Methotrexate.[5]

Trimetrexate Glucuronate: In contrast, Trimetrexate is a lipophilic, or fat-soluble, molecule.[6] This property allows it to bypass the RFC and enter cells via passive diffusion across the cell membrane.[7] This alternative route of entry makes Trimetrexate effective against tumor cells that have developed resistance to Methotrexate due to impaired transport.[6]

The following diagram illustrates the distinct cellular uptake pathways of Methotrexate and Trimetrexate.

Intracellular Metabolism: The Role of Polyglutamylation

Once inside the cell, Methotrexate undergoes a crucial metabolic process known as polyglutamylation. The enzyme folylpolyglutamate synthetase (FPGS) adds multiple glutamate residues to the Methotrexate molecule.[3] This process is critical for two main reasons:

-

Intracellular Retention: The addition of glutamate tails increases the negative charge of the Methotrexate molecule, effectively trapping it within the cell.[3]

-

Enhanced Inhibitory Activity: Methotrexate polyglutamates are also potent inhibitors of other folate-dependent enzymes, such as thymidylate synthase (TS) and aminoimidazole carboxamide ribonucleotide (AICAR) transformylase, further disrupting nucleotide synthesis.

Trimetrexate, however, is not a substrate for FPGS and therefore does not undergo polyglutamylation. Its intracellular retention is dependent on its lipophilic nature and binding to intracellular components. This lack of polyglutamylation is another reason why Trimetrexate can be effective in cells that have developed resistance to Methotrexate through deficient polyglutamylation.[6]

Downstream Effects on Nucleotide Synthesis

The inhibition of DHFR by both Trimetrexate and Methotrexate leads to a depletion of THF, which has cascading effects on the de novo synthesis of both purines and pyrimidines.

-

Pyrimidine Synthesis: THF is a cofactor for thymidylate synthase (TS), which catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in pyrimidine synthesis. Inhibition of DHFR indirectly inhibits TS by depleting its THF cofactor.

-

Purine Synthesis: THF is also required for two steps in the de novo purine synthesis pathway, which leads to the formation of inosine monophosphate (IMP), the precursor for adenosine and guanine nucleotides.

The following diagram illustrates the folate metabolism pathway and the points of inhibition by Methotrexate and Trimetrexate.

Quantitative Comparison of Cytotoxicity

The differential mechanisms of transport and metabolism translate to varying cytotoxic profiles against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Drug | IC50 (µM) | Exposure Time (h) | Reference |

| CCRF-CEM (Human T-cell leukemia) | Methotrexate | 0.002 | - | [7] |

| CCRF-CEM (Human T-cell leukemia) | Trimetrexate | - | - | [No direct comparative value found in a single study] |

| L1210 (Mouse leukemia) | Methotrexate | 0.002 | - | [7] |

| L1210 (Mouse leukemia) | Trimetrexate | - | - | [No direct comparative value found in a single study] |

| A549 (Human lung carcinoma) | Methotrexate | 0.10 | 48 | [No direct comparative value found in a single study] |

| HCT-116 (Human colon carcinoma) | Methotrexate | 0.15 | 48 | [No direct comparative value found in a single study] |

Note: The table is populated with available data. Direct comparative IC50 values for both drugs under identical experimental conditions were not consistently available across the reviewed literature.

Mechanisms of Resistance

The distinct properties of Trimetrexate and Methotrexate also lead to different profiles of drug resistance.

Methotrexate Resistance:

-

Impaired Transport: Decreased expression or mutation of the RFC.[5]

-

Decreased Polyglutamylation: Reduced activity of FPGS.

-

DHFR Overexpression: Gene amplification leading to increased levels of the target enzyme.

-

Altered DHFR: Mutations in the DHFR gene that reduce Methotrexate binding affinity.

Trimetrexate Resistance:

-

Increased Drug Efflux: Trimetrexate can be a substrate for multidrug resistance proteins like P-glycoprotein.

-

Altered DHFR: Similar to Methotrexate, mutations in DHFR can confer resistance.

Importantly, due to its different transport mechanism and lack of reliance on polyglutamylation, Trimetrexate is often effective against cell lines that have developed resistance to Methotrexate via impaired transport or decreased polyglutamylation. [6]

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the DHFR enzyme.

Principle: DHFR catalyzes the NADPH-dependent reduction of DHF to THF. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

-

Recombinant DHFR enzyme

-

NADPH

-

Dihydrofolate (DHF)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare serial dilutions of the inhibitor (Trimetrexate or Methotrexate) in the assay buffer.

-

In a 96-well plate, add the assay buffer, NADPH, and the inhibitor to the appropriate wells.

-

Initiate the reaction by adding DHFR enzyme to all wells except the blank.

-

Immediately before reading, add the substrate DHF to all wells.

-

Measure the decrease in absorbance at 340 nm over time in a kinetic mode.

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cultured cells

-

Complete cell culture medium

-

Trimetrexate Glucuronate and Methotrexate

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader capable of reading absorbance at ~570 nm

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of Trimetrexate or Methotrexate and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.

-

Plot the percentage of viability versus the drug concentration to determine the IC50 value.

References

- 1. Comparison of intracellular methotrexate kinetics in red blood cells with the kinetics in other cell types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics of the formation and isomerization of methotrexate complexes of recombinant human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PharmGKB summary: methotrexate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro control release, cytotoxicity assessment and cellular uptake of methotrexate loaded liquid-crystalline folate nanocarrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methotrexate analogues. 26. Inhibition of dihydrofolate reductase and folylpolyglutamate synthetase activity and in vitro tumor cell growth by methotrexate and aminopterin analogues containing a basic amino acid side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Lipid Solubility of Trimetrexate Glucuronate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lipid solubility of Trimetrexate Glucuronate, a critical physicochemical property influencing its pharmacokinetic and pharmacodynamic behavior. This document outlines quantitative data, experimental methodologies for determining lipophilicity, and the biological relevance of this parameter.

Introduction

Trimetrexate is a potent, non-classical inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][2][3] By competitively binding to DHFR, trimetrexate blocks the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate.[4][5] This disruption of DNA, RNA, and protein synthesis leads to cell death, making trimetrexate an effective agent against rapidly proliferating cells, such as those in cancerous tissues and certain microorganisms.[2][6]

Trimetrexate is administered as Trimetrexate Glucuronate, its more water-soluble salt form.[7] The lipid solubility of a drug molecule is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. It governs the ability of the drug to permeate biological membranes, influences its distribution into various tissues, and affects its overall bioavailability. A thorough understanding of the lipid solubility of Trimetrexate Glucuronate is therefore essential for its effective use and for the development of new drug delivery systems.

Quantitative Data on Physicochemical Properties

The lipophilicity of a compound is most commonly expressed as the logarithm of its partition coefficient (Log P) between n-octanol and water. A higher Log P value indicates greater lipid solubility. It is crucial to distinguish between Trimetrexate free base and its glucuronate salt, as their physicochemical properties, particularly solubility, differ significantly.

| Property | Trimetrexate (Free Base) | Trimetrexate Glucuronate | Reference(s) |

| Log P (Octanol-Water) | 1.63 - 2.55 | Data not available; predicted to be significantly lower | [1][6][7] |

| Water Solubility | < 0.1 mg/mL (practically insoluble) | > 50 mg/mL (soluble) | [1][7] |

| pKa | 8.0 | Not specified | [1][7] |

| Molecular Weight | 369.42 g/mol | 563.56 g/mol | [7] |

Experimental Protocols for Determining Lipid Solubility

Several well-established methods can be employed to determine the octanol-water partition coefficient (Log P) of a pharmaceutical compound. The most common of these are the shake-flask method and High-Performance Liquid Chromatography (HPLC)-based methods.[9][10]

The shake-flask method is considered the "gold standard" for Log P determination due to its direct measurement approach.[10][11]

Principle: This method involves dissolving the compound in a biphasic system of n-octanol and water (or a suitable buffer). After thorough mixing to reach equilibrium, the two phases are separated, and the concentration of the compound in each phase is measured. The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[12]

Detailed Methodology:

-

Preparation of Solvents: n-Octanol and water (or a buffer of relevant physiological pH, such as PBS pH 7.4) are pre-saturated with each other by mixing them vigorously for 24 hours, followed by a separation period.[13]

-

Sample Preparation: A known amount of Trimetrexate Glucuronate is dissolved in one of the pre-saturated solvents.

-

Partitioning: A precise volume of the prepared sample solution is added to a known volume of the other pre-saturated solvent in a suitable vessel (e.g., a separatory funnel or a screw-capped test tube).

-

Equilibration: The vessel is shaken mechanically at a constant temperature until equilibrium is reached. The time required for equilibration should be determined experimentally.[12]

-

Phase Separation: The mixture is allowed to stand until the n-octanol and aqueous phases are clearly separated. Centrifugation can be used to facilitate this process.

-

Quantification: The concentration of Trimetrexate Glucuronate in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.[11][14]

-

Calculation of Log P: The partition coefficient (P) is calculated as: P = [Concentration in n-octanol] / [Concentration in aqueous phase] The Log P is the base-10 logarithm of P.

Reversed-phase HPLC (RP-HPLC) offers a faster, more automated alternative for estimating Log P.[10][15]

Principle: This method is based on the correlation between the retention time of a compound on a nonpolar stationary phase (like C18) and its lipophilicity. Compounds with higher lipophilicity interact more strongly with the stationary phase and thus have longer retention times.[16]

Detailed Methodology:

-

System Setup: An HPLC system equipped with a reversed-phase column (e.g., ODS, C18) is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: A series of standard compounds with known Log P values are injected into the HPLC system to generate a calibration curve by plotting their retention times (or more accurately, log k', where k' is the retention factor) against their known Log P values.[17][18]

-

Sample Analysis: A solution of Trimetrexate Glucuronate is injected into the HPLC system under the same conditions used for the standards.

-

Determination of Log P: The retention time of Trimetrexate Glucuronate is measured, and its Log P value is interpolated from the calibration curve.

Mandatory Visualizations

Trimetrexate's primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway.

References

- 1. Trimetrexate | C19H23N5O3 | CID 5583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. trimetrexate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 5. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Neutrexin (Trimetrexate Glucuronate Inj): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 8. Pharmacokinetics of trimetrexate (NSC 352122) in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acdlabs.com [acdlabs.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Partition coefficient - Wikipedia [en.wikipedia.org]

- 12. thaiscience.info [thaiscience.info]

- 13. enfo.hu [enfo.hu]

- 14. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 17. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 18. pubs.acs.org [pubs.acs.org]

Trimetrexate Glucuronate's High-Affinity Binding to Dihydrofolate Reductase: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity of Trimetrexate Glucuronate to its molecular target, Dihydrofolate Reductase (DHFR). Trimetrexate, a potent quinazoline-derived antifolate agent, and its glucuronidated form are competitive inhibitors of DHFR, a pivotal enzyme in cellular biosynthesis.[1][2][3] This inhibition disrupts the synthesis of purines and thymidylate, which are essential precursors for DNA and RNA, ultimately leading to cell death.[1][3][4] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of quantitative binding data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways.

Quantitative Binding Affinity Data

Trimetrexate demonstrates a high binding affinity to DHFR across various species. The following table summarizes the key quantitative metrics, including the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), which underscore the potency of this interaction.

| Compound | Enzyme Source | Parameter | Value (nM) |

| Trimetrexate | Human DHFR | Ki | 0.04[2] |

| Trimetrexate | Human DHFR | IC50 | 4.74[5] |

| Trimetrexate | Toxoplasma gondii DHFR | IC50 | 1.35[5] |

| Trimetrexate | Pneumocystis jirovecii DHFR | Ki | 2.7[6] |

| Trimetrexate | Rat Liver DHFR | Ki | - |

Mechanism of Action and Signaling Pathway

Trimetrexate functions as a competitive inhibitor of DHFR, directly competing with the endogenous substrate, dihydrofolate (DHF).[2][3] By binding to the active site of DHFR, trimetrexate prevents the reduction of DHF to tetrahydrofolate (THF). THF and its derivatives are crucial one-carbon donors in the synthesis of thymidylate and purine nucleotides, which are fundamental building blocks for DNA and RNA. The depletion of the THF pool disrupts these essential biosynthetic pathways, leading to the cessation of cell growth and proliferation.

Mechanism of DHFR inhibition by Trimetrexate Glucuronate.

Experimental Protocols

The determination of Trimetrexate's binding affinity to DHFR can be achieved through various established experimental protocols. Below are detailed methodologies for two common assays.

DHFR Enzyme Inhibition Assay (Spectrophotometric)

This assay measures the enzymatic activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

-

Recombinant human DHFR

-

Trimetrexate Glucuronate

-

Dihydrofolic acid (DHF)

-

NADPH

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM EDTA)

-

96-well UV-transparent microplates

-

Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

-

Prepare Reagents: Dissolve Trimetrexate Glucuronate, DHF, and NADPH in the assay buffer to create stock solutions. Perform serial dilutions of Trimetrexate Glucuronate to generate a range of inhibitor concentrations.

-

Enzyme Preparation: Dilute the recombinant human DHFR in chilled assay buffer to the desired working concentration.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Varying concentrations of Trimetrexate Glucuronate

-

A fixed concentration of DHFR enzyme

-

Incubate the mixture for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

-

Initiate Reaction: Start the enzymatic reaction by adding a fixed concentration of DHF and NADPH to each well.

-

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes using a spectrophotometer.

-

Data Analysis: Calculate the initial reaction velocities (slopes of the linear portion of the absorbance vs. time curve). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation, provided the Km of the substrate is known.

References

- 1. trimetrexate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Trimetrexate | C19H23N5O3 | CID 5583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

in vitro studies of Trimetrexate Glucuronate

An In-Depth Technical Guide to In Vitro Studies of Trimetrexate Glucuronate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimetrexate Glucuronate, a non-classical quinazoline-based antifolate agent, serves as a potent competitive inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][2] Unlike classical antifolates such as methotrexate, trimetrexate is lipophilic, allowing it to passively diffuse across cell membranes.[3][4] This property enables it to bypass the reduced folate carrier transport system, a common mechanism of resistance to methotrexate.[4][5] Its primary clinical application is in the treatment of moderate-to-severe Pneumocystis jirovecii (formerly carinii) pneumonia (PCP) in immunocompromised patients, often in combination with leucovorin (folinic acid) rescue to protect host cells.[1][6] This guide provides a comprehensive overview of the core in vitro methodologies, quantitative data, and biological pathways associated with Trimetrexate research.

Core Mechanism of Action: Dihydrofolate Reductase Inhibition

In vitro studies have consistently demonstrated that trimetrexate is a competitive inhibitor of dihydrofolate reductase (DHFR) from mammalian, protozoan, and bacterial sources.[1][7] DHFR is a critical enzyme in the folate metabolic pathway, responsible for catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential coenzymes for the synthesis of thymidylate and purines, which are the fundamental building blocks of DNA and RNA.[1]

By competitively binding to DHFR, trimetrexate depletes the intracellular pool of THF. This leads directly to the inhibition of thymidylate synthase and folate-dependent formyltransferases. The ultimate consequence is the disruption of DNA, RNA, and protein synthesis, culminating in cell death, particularly in rapidly proliferating cells like cancer cells and microorganisms.[1][2]

Quantitative Data from In Vitro Studies

The potency of Trimetrexate has been quantified across various cell lines and enzyme sources. The following tables summarize key findings from multiple studies.

Table 1: In Vitro Cytotoxicity of Trimetrexate in Cancer Cell Lines

| Cell Line | Cell Type | IC50 (50% Inhibitory Concentration) | Reference |

| CCRF-CEM | Human T-cell Leukemia | 1.4 nM | [8] |

| CCRF-CEM/E | Methotrexate-Resistant Leukemia | 1.6 nM | [8] |

| CCRF-CEM/P | Methotrexate-Resistant Leukemia | 1.5 nM | [8] |

| CCRF-CEM/T | Methotrexate-Resistant Leukemia | 0.7 nM | [8] |

| BOT-2 | Human Breast Cancer | Active (concentration not specified) | [5] |

| HCT-8 | Human Colon Adenocarcinoma | Synergistic with 5-FU | [9] |

| HS-42 | Methotrexate-Resistant Sarcoma | Not rescued by leucovorin | [10] |

Note: IC50 values can vary based on experimental conditions, such as drug exposure time.

Table 2: In Vitro Inhibition of Dihydrofolate Reductase (DHFR)

| DHFR Source | Inhibitor | IC50 / Ki Value | Reference |

| Human | Trimetrexate | IC50: 4.74 nM | [11] |

| Toxoplasma gondii | Trimetrexate | IC50: 1.35 nM | [11] |

| Pneumocystis jirovecii (human-derived) | Trimetrexate | Potent (more than trimethoprim) | [12] |

| Mycobacterium abscessus | Trimetrexate | IC50: Low nanomolar range | [13] |

Table 3: In Vitro Combination Studies with Trimetrexate

| Combination Agent | Cell Line / System | Effect | Key Finding | Reference | | :--- | :--- | :--- | :--- | | Carboxypeptidase G2 (CPG2) | CCRF-CEM Leukemia | Synergistic | CPG2-induced folate depletion enhances Trimetrexate cytotoxicity. |[8] | | 5-Fluorouracil (5-FU) | Chinese Hamster Ovary (CHO) | Synergistic | Synergy is sequence-dependent; Trimetrexate pre-exposure (2-4h) is optimal. |[14] | | 5-Fluorouracil (5-FU) | HCT-8 Colon Cancer | Synergistic | Trimetrexate followed by 5-FU produced synergistic cell kill. |[9] | | Leucovorin | BOT-2 Breast Cancer | No effect | Leucovorin did not alter Trimetrexate's activity. |[5] | | Fluphenazine-N-2-chloroethane | BOT-2 Breast Cancer | No effect | Did not affect Trimetrexate cytotoxicity. |[5] |

Detailed Experimental Protocols

Reproducible in vitro data relies on standardized and well-documented protocols. The following sections detail common methodologies used in Trimetrexate studies.

Protocol 1: Cellular Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. It was employed in studies evaluating Trimetrexate's effect on cancer cell lines.[5][8]

-

Cell Plating: Seed cells (e.g., BOT-2 or CCRF-CEM) into 96-well microtiter plates at a predetermined optimal density and allow them to adhere for 24 hours.[5]

-

Drug Preparation: Prepare a stock solution of Trimetrexate Glucuronate. Perform serial dilutions to create a range of desired concentrations.

-

Drug Exposure: Add the diluted Trimetrexate solutions to the appropriate wells. Include vehicle-only controls.

-

Incubation: Incubate the plates for a specified period (e.g., 72 to 144 hours), depending on the cell line's doubling time.[5]

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

Protocol 2: DHFR Enzyme Inhibition Assay

This spectrophotometric assay directly measures the inhibition of DHFR activity.

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl or phosphate buffer) at a physiological pH (e.g., 7.5).

-

Substrate/Cofactor Mix: Prepare a solution containing dihydrofolic acid (DHF) and NADPH.

-

Enzyme Solution: Dilute purified DHFR (e.g., recombinant human DHFR) to a working concentration in the assay buffer.

-

Inhibitor Solution: Prepare serial dilutions of Trimetrexate.

-

-

Assay Procedure:

-

In a quartz cuvette, combine the assay buffer and the Trimetrexate solution (or vehicle for control).

-

Add the enzyme solution and pre-incubate for a short period to allow inhibitor binding.

-

Initiate the reaction by adding the DHF/NADPH mixture.

-

-

Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. The decrease corresponds to the oxidation of NADPH to NADP+.

-

Analysis: Calculate the initial reaction velocity (rate of change in absorbance). Determine the percent inhibition for each Trimetrexate concentration and calculate the IC50 value. For Ki determination, repeat the assay with varying substrate concentrations.

Trimetrexate and Leucovorin Rescue: A Selective Mechanism

A key therapeutic strategy involving Trimetrexate is its co-administration with leucovorin (a reduced folate), particularly in treating PCP. In vitro studies form the basis of this approach. Trimetrexate, being lipophilic, enters both host and P. carinii cells. However, mammalian cells possess an active transport mechanism for leucovorin, allowing them to replenish their THF pools and bypass the DHFR block. In contrast, protozoan cells like P. carinii lack this transport system.[15] Therefore, leucovorin selectively rescues host cells from Trimetrexate's toxicity without compromising its efficacy against the pathogen.

Conclusion

The in vitro evaluation of Trimetrexate Glucuronate has been fundamental to understanding its mechanism, potency, and therapeutic applications. As a potent, non-classical DHFR inhibitor, its ability to overcome common antifolate resistance mechanisms makes it a valuable compound. The data consistently show low nanomolar efficacy against various cancer cell lines and pathogens. Furthermore, detailed in vitro studies have elucidated its synergistic potential with other chemotherapeutics, like 5-fluorouracil, and have provided the rationale for the critical leucovorin rescue strategy used in clinical practice. The protocols and data presented in this guide serve as a foundational resource for researchers engaged in the ongoing study and development of antifolate therapies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Neutrexin (Trimetrexate Glucuronate Inj): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. Trimetrexate. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of Pneumocystis carinii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics and pharmacology of trimetrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. Trimetrexate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Trimetrexate | C19H23N5O3 | CID 5583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Enhancement of trimetrexate cytotoxicity in vitro and in vivo by carboxypeptidase G2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Research Portal [scholarship.libraries.rutgers.edu]

- 10. Inability of leucovorin to rescue a naturally methotrexate-resistant human soft tissue sarcoma cell line from trimetrexate cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Development of a Yeast Assay for Rapid Screening of Inhibitors of Human-Derived Pneumocystis carinii Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacological validation of dihydrofolate reductase as a drug target in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sequence and schedule-dependent synergy of trimetrexate in combination with 5-fluorouracil in vitro and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mims.com [mims.com]

Methodological & Application

Trimetrexate Glucuronate: Application Notes and Protocols for Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimetrexate Glucuronate (NSC 352122) is a potent, lipid-soluble antifolate drug that acts as a competitive inhibitor of dihydrofolate reductase (DHFR).[1] By inhibiting DHFR, Trimetrexate Glucuronate disrupts the folic acid metabolic pathway, which is crucial for the synthesis of purines and thymidylates, essential precursors for DNA, RNA, and protein synthesis.[2][3][4] This disruption ultimately leads to the inhibition of cell proliferation and induction of cell death in rapidly dividing cells, making it a compound of interest in cancer research.[2] This document provides detailed application notes and experimental protocols for the use of Trimetrexate Glucuronate in cancer cell line research.

Data Presentation

In Vitro Growth Inhibition of Cancer Cell Lines by Trimetrexate Glucuronate (NSC 352122)

The following table summarizes the 50% growth inhibition (GI50) values for Trimetrexate Glucuronate against the NCI-60 panel of human cancer cell lines. The GI50 is the concentration of the drug that causes a 50% reduction in cell growth. The data is sourced from the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP).

| Cell Line | Cancer Type | GI50 (-log10 M) |

| Leukemia | ||

| CCRF-CEM | Leukemia | 7.7 |

| HL-60(TB) | Leukemia | 7.57 |

| K-562 | Leukemia | 7.77 |

| MOLT-4 | Leukemia | 7.72 |

| RPMI-8226 | Leukemia | 7.82 |

| SR | Leukemia | 7.8 |

| Non-Small Cell Lung Cancer | ||

| A549/ATCC | Non-Small Cell Lung Cancer | 7.62 |

| EKVX | Non-Small Cell Lung Cancer | 7.43 |

| HOP-62 | Non-Small Cell Lung Cancer | 7.54 |

| HOP-92 | Non-Small Cell Lung Cancer | 7.62 |

| NCI-H226 | Non-Small Cell Lung Cancer | 7.48 |

| NCI-H23 | Non-Small Cell Lung Cancer | 7.6 |

| NCI-H322M | Non-Small Cell Lung Cancer | 7.54 |

| NCI-H460 | Non-Small Cell Lung Cancer | 7.64 |

| NCI-H522 | Non-Small Cell Lung Cancer | 7.7 |

| Colon Cancer | ||

| COLO 205 | Colon Cancer | 7.57 |

| DLD-1 | Colon Cancer | 7.68 |

| HCT-116 | Colon Cancer | 7.64 |

| HCT-15 | Colon Cancer | 7.6 |

| HT29 | Colon Cancer | 7.6 |

| KM12 | Colon Cancer | 7.6 |

| SW-620 | Colon Cancer | 7.64 |

| CNS Cancer | ||

| SF-268 | CNS Cancer | 7.52 |

| SF-295 | CNS Cancer | 7.6 |

| SF-539 | CNS Cancer | 7.57 |

| SNB-19 | CNS Cancer | 7.54 |

| SNB-75 | CNS Cancer | 7.68 |

| U251 | CNS Cancer | 7.57 |

| Melanoma | ||

| LOX IMVI | Melanoma | 7.42 |

| MALME-3M | Melanoma | 7.4 |

| M14 | Melanoma | 7.4 |

| MDA-MB-435 | Melanoma | 7.52 |

| SK-MEL-2 | Melanoma | 7.48 |

| SK-MEL-28 | Melanoma | 7.52 |

| SK-MEL-5 | Melanoma | 7.48 |

| UACC-257 | Melanoma | 7.4 |

| UACC-62 | Melanoma | 7.4 |

| Ovarian Cancer | ||

| IGROV1 | Ovarian Cancer | 7.6 |

| OVCAR-3 | Ovarian Cancer | 7.62 |

| OVCAR-4 | Ovarian Cancer | 7.6 |

| OVCAR-5 | Ovarian Cancer | 7.57 |

| OVCAR-8 | Ovarian Cancer | 7.6 |

| NCI/ADR-RES | Ovarian Cancer | 7.54 |

| SK-OV-3 | Ovarian Cancer | 7.52 |

| Renal Cancer | ||

| 786-0 | Renal Cancer | 7.68 |

| A498 | Renal Cancer | 7.6 |

| ACHN | Renal Cancer | 7.68 |

| CAKI-1 | Renal Cancer | 7.66 |

| RXF 393 | Renal Cancer | 7.6 |

| SN12C | Renal Cancer | 7.64 |

| TK-10 | Renal Cancer | 7.62 |

| UO-31 | Renal Cancer | 7.66 |

| Prostate Cancer | ||

| PC-3 | Prostate Cancer | 7.62 |

| DU-145 | Prostate Cancer | 7.6 |

| Breast Cancer | ||

| MCF7 | Breast Cancer | 7.6 |

| MDA-MB-231/ATCC | Breast Cancer | 7.54 |

| HS 578T | Breast Cancer | 7.52 |

| BT-549 | Breast Cancer | 7.48 |

| T-47D | Breast Cancer | 7.62 |

| MDA-MB-468 | Breast Cancer | 7.52 |

Data obtained from the NCI Developmental Therapeutics Program (DTP) Public Database for NSC 352122 (Trimetrexate Glucuronate). The GI50 values are expressed as the negative logarithm of the molar drug concentration.

Signaling Pathway

The primary mechanism of action of Trimetrexate Glucuronate is the inhibition of DHFR, a critical enzyme in the folate metabolic pathway. This inhibition leads to a depletion of tetrahydrofolate (THF), a key cofactor for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.

Caption: Mechanism of action of Trimetrexate Glucuronate.

Experimental Workflow

A typical workflow for evaluating the in vitro efficacy of Trimetrexate Glucuronate in cancer cell lines involves several key experimental stages.

Caption: Experimental workflow for Trimetrexate Glucuronate studies.

Experimental Protocols

Cell Culture and Maintenance

-

Cell Lines: Obtain cancer cell lines from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Passage cells regularly to maintain exponential growth.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of Trimetrexate Glucuronate and to calculate the GI50 value.

-

Cell Seeding:

-

Harvest cells and perform a cell count.

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

Incubate the plate overnight to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a stock solution of Trimetrexate Glucuronate in a suitable solvent (e.g., DMSO or sterile water).

-

Perform serial dilutions of the stock solution to obtain a range of concentrations.

-

Remove the culture medium from the wells and add the medium containing the different concentrations of Trimetrexate Glucuronate. Include a vehicle control (medium with solvent).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of viability against the drug concentration and determine the GI50 value using a suitable software (e.g., GraphPad Prism).

-

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay measures the direct inhibitory effect of Trimetrexate Glucuronate on DHFR activity.

-

Reagents:

-

DHFR enzyme

-

NADPH

-

Dihydrofolic acid (DHF)

-

Assay buffer

-

Trimetrexate Glucuronate

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH, and DHFR enzyme in a 96-well UV-transparent plate.

-

Add different concentrations of Trimetrexate Glucuronate to the wells. Include a no-inhibitor control.

-

Initiate the reaction by adding DHF to all wells.

-

Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode. The decrease in absorbance corresponds to the oxidation of NADPH.

-

-

Data Analysis:

-

Calculate the rate of NADPH consumption for each concentration of Trimetrexate Glucuronate.

-

Determine the percentage of DHFR inhibition compared to the no-inhibitor control.

-

Calculate the IC50 value, which is the concentration of Trimetrexate Glucuronate that causes 50% inhibition of DHFR activity.

-

Cell Cycle Analysis

This protocol analyzes the effect of Trimetrexate Glucuronate on cell cycle progression.

-

Cell Treatment:

-

Seed cells in culture dishes and treat them with Trimetrexate Glucuronate at a concentration around the GI50 value for a specific time period (e.g., 24 or 48 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells.

-

Wash the cells with PBS.

-

Fix the cells in cold 70% ethanol and store them at -20°C.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

-

Data Analysis:

-

Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis induced by Trimetrexate Glucuronate.

-

Cell Treatment:

-

Treat cells with Trimetrexate Glucuronate as described for the cell cycle analysis.

-

-

Staining:

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

-

Data Analysis:

-

Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

-

Quantify the percentage of apoptotic cells in the treated and control groups.

-

Conclusion

These application notes and protocols provide a comprehensive guide for researchers studying the effects of Trimetrexate Glucuronate on cancer cell lines. The provided data and methodologies will facilitate the investigation of its anticancer properties and its mechanism of action, contributing to the development of more effective cancer therapies.

References

- 1. CellMiner - Dataset Metadata | Genomics and Pharmacology Facility [discover.nci.nih.gov]

- 2. dtp.cancer.gov [dtp.cancer.gov]

- 3. Trimetrexate Glucuronate | C25H33N5O10 | CID 54949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Trimetrexate Glucuronate in Pneumocystis carinii Pneumonia Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Trimetrexate Glucuronate in the research of Pneumocystis carinii pneumonia (PCP), a major opportunistic infection in immunocompromised individuals. This document details the mechanism of action, summarizes key quantitative data, and provides detailed protocols for in vitro and in vivo experimentation.

Introduction

Trimetrexate is a potent, non-classical folate antagonist that inhibits the enzyme dihydrofolate reductase (DHFR).[1][2] This inhibition blocks the synthesis of tetrahydrofolate, a crucial cofactor in the biosynthesis of purines, thymidylate, and certain amino acids, ultimately leading to the cessation of DNA, RNA, and protein synthesis and subsequent cell death.[1] Trimetrexate's lipophilic nature allows it to readily cross cell membranes, including those of Pneumocystis carinii.[2] Due to its potent effect on host DHFR, Trimetrexate is co-administered with leucovorin (folinic acid), which preferentially rescues mammalian cells from the toxic effects of the antifolate without compromising its efficacy against P. carinii, as the pathogen lacks a transport mechanism for reduced folates.[3][4]

Mechanism of Action: Dihydrofolate Reductase Inhibition

Trimetrexate acts as a competitive inhibitor of dihydrofolate reductase, a key enzyme in the folate synthesis pathway. By blocking the reduction of dihydrofolate to tetrahydrofolate, it depletes the pool of essential cofactors for nucleotide and amino acid synthesis.

Caption: Dihydrofolate Reductase Inhibition by Trimetrexate.

Quantitative Data

In Vitro Efficacy: Inhibition of Dihydrofolate Reductase

The following table summarizes the inhibitory activity of Trimetrexate against Pneumocystis carinii and human dihydrofolate reductase (DHFR).

| Enzyme Source | Inhibitor | IC50 / Ki | Reference |

| Pneumocystis carinii (rat-derived) | Trimetrexate | 42 nM (IC50) | [5] |

| Pneumocystis carinii (human-derived) | Trimetrexate | ~10-fold more potent than against rat-derived | [6] |

| Human | Trimetrexate | 4.74 nM (IC50) | [7][8] |

| Toxoplasma gondii | Trimetrexate | 1.35 nM (IC50) | [7][8] |

| Pneumocystis carinii (rat-derived) | Trimethoprim | 12 µM (IC50) | [5] |

| Pneumocystis carinii (rat-derived) | Pyrimethamine | 3.8 µM (IC50) | [5] |

Clinical Efficacy in Human PCP

The clinical efficacy of Trimetrexate, typically administered with leucovorin rescue, has been evaluated in various clinical trials, often in patients intolerant or refractory to standard therapies like trimethoprim-sulfamethoxazole (TMP-SMX) and pentamidine.

| Study Population | Treatment Regimen | Response/Survival Rate | Reference |

| AIDS patients with PCP intolerant/refractory to standard therapy | Trimetrexate + Leucovorin | 48-69% (2-4 week survival) | [2] |

| AIDS patients with PCP (salvage therapy) | Trimetrexate + Leucovorin | 69% response, 69% survival | [3] |

| AIDS patients with PCP (initial therapy, sulfonamide intolerance) | Trimetrexate + Leucovorin | 63% response, 88% survival | [3] |

| AIDS patients with PCP (initial therapy) | Trimetrexate + Leucovorin + Sulfadiazine | 71% response, 77% survival | [3] |

| AIDS patients with moderate to severe PCP (comparative trial) | Trimetrexate + Leucovorin | 38% failure rate by day 21 | [9][10] |

| AIDS patients with moderate to severe PCP (comparative trial) | Trimethoprim-Sulfamethoxazole (TMP-SMX) | 20% failure rate by day 21 | [9][10] |

Experimental Protocols

In Vitro Susceptibility Testing of Pneumocystis carinii

This protocol is adapted from methodologies utilizing radiolabeled para-aminobenzoic acid ([³H]pABA) incorporation to assess organism viability.

Caption: Workflow for in vitro susceptibility testing.

Methodology:

-

Organism Preparation: Isolate P. carinii organisms from the lungs of immunosuppressed, infected rats.

-

Culture Setup: Inoculate the isolated organisms into 96-well filtration plate assemblies.

-

Drug Application: Add serial dilutions of Trimetrexate Glucuronate to the wells. Include appropriate controls (no drug, vehicle control).

-

Radiolabeling: Add [³H]pABA to each well. P. carinii will incorporate this precursor into folate.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO₂).

-

Washing: After incubation, use a vacuum manifold to wash the organisms and remove unincorporated [³H]pABA.

-

Measurement: Dry the filter membranes, punch them out, and determine the amount of retained ³H using a scintillation counter.

-

Analysis: Calculate the 50% inhibitory concentration (IC50) by comparing the ³H incorporation in drug-treated wells to the control wells.

In Vivo Efficacy in a Rat Model of PCP

This protocol describes a general methodology for evaluating the efficacy of Trimetrexate in a rat model of P. carinii pneumonia.

Caption: Workflow for in vivo efficacy testing in a rat model.

Methodology:

-

Animal Model: Use an appropriate rat strain (e.g., Sprague-Dawley). Induce immunosuppression using corticosteroids in their drinking water.

-

Infection: Inoculate the immunosuppressed rats with P. carinii via intratracheal instillation.

-

Treatment Groups: Randomly assign rats to different treatment groups:

-

Vehicle control

-

Trimetrexate Glucuronate (e.g., 7.5 mg/kg/day)[11]

-

Positive control (e.g., TMP-SMX)

-

-

Drug Administration: Administer the treatments daily for a specified duration (e.g., 10-21 days).

-

Monitoring: Monitor the animals daily for clinical signs of illness (e.g., weight loss, respiratory distress).

-

Endpoint Analysis: At the end of the treatment period, euthanize the animals and collect lung tissue.

-

Assessment of Infection: Quantify the P. carinii burden in the lungs using methods such as:

-

Histology: Staining of lung sections (e.g., Gomori methenamine silver) to visualize and score cysts.

-

Quantitative PCR (qPCR): Quantify P. carinii DNA in lung homogenates.

-

-

Statistical Analysis: Compare the P. carinii burden between the treatment and control groups to determine the efficacy of Trimetrexate.

Clinical Trial Protocol Outline (for salvage therapy)

This represents a generalized protocol based on clinical trials for patients with PCP who are intolerant or refractory to standard therapies.

Caption: Outline of a clinical trial protocol for salvage therapy.

Methodology:

-

Patient Population: Patients with a confirmed diagnosis of P. carinii pneumonia who have either failed or are intolerant to standard therapies (TMP-SMX, pentamidine).[12]

-

Treatment Regimen:

-

Monitoring:

-

Daily monitoring for clinical improvement (respiratory status, fever).

-

Regular monitoring of complete blood counts (for myelosuppression) and liver function tests.

-

-

Dose Adjustments: Protocols for dose modification or interruption of Trimetrexate and/or escalation of Leucovorin in the event of hematologic toxicity.[13]

-

Efficacy Endpoints:

-

Clinical response at the end of therapy.

-

Survival at a predefined time point (e.g., 4 weeks).

-

-

Safety Endpoints: Incidence and severity of adverse events, particularly myelosuppression and hepatotoxicity.

References

- 1. researchgate.net [researchgate.net]

- 2. Trimetrexate. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of Pneumocystis carinii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trimetrexate for the treatment of Pneumocystis carinii pneumonia in patients with the acquired immunodeficiency syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trimetrexate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Pneumocystis carinii dihydrofolate reductase used to screen potential antipneumocystis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of a Yeast Assay for Rapid Screening of Inhibitors of Human-Derived Pneumocystis carinii Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Trimetrexate with leucovorin versus trimethoprim-sulfamethoxazole for moderate to severe episodes of Pneumocystis carinii pneumonia in patients with AIDS: a prospective, controlled multicenter investigation of the AIDS Clinical Trials Group Protocol 029/031 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pure.psu.edu [pure.psu.edu]

- 11. Activity of lipid-soluble inhibitors of dihydrofolate reductase against Pneumocystis carinii in culture and in a rat model of infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Trimetrexate-leucovorin dosage evaluation study for treatment of Pneumocystis carinii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of Trimetrexate Glucuronate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of trimetrexate glucuronate, a potent dihydrofolate reductase (DHFR) inhibitor. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and toxicity of this compound.

Mechanism of Action

Trimetrexate glucuronate is a non-classical folate antagonist that competitively inhibits the enzyme dihydrofolate reductase (DHFR).[1][2] DHFR is a critical enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[2][3] By inhibiting DHFR, trimetrexate depletes the intracellular pool of THF, leading to the disruption of DNA, RNA, and protein synthesis, ultimately resulting in cell death.[1][2] Due to its potent effect on rapidly dividing cells, trimetrexate has been investigated as an anticancer agent.[4]

It is crucial to note that trimetrexate's toxicity is not selective for cancer cells and can significantly impact healthy, rapidly proliferating tissues such as the bone marrow and gastrointestinal tract. Therefore, in many experimental and clinical settings, trimetrexate is co-administered with leucovorin (folinic acid), a reduced folate, which can bypass the DHFR-dependent step and rescue host cells from the toxic effects of trimetrexate.[1]

Signaling Pathway

Caption: Dihydrofolate Reductase (DHFR) Inhibition by Trimetrexate.

Quantitative Dosage Data for In Vivo Studies

The following table summarizes reported dosages of trimetrexate glucuronate used in various in vivo animal models. It is essential to consider the animal model, route of administration, and experimental endpoint when selecting a dose for a new study. Dose adjustments may be necessary based on the specific tumor model and the overall health of the animals.

| Animal Model | Route of Administration | Dosage | Dosing Schedule | Co-administration | Observed Effects/Toxicity |

| Rat | Oral (gavage) | 25, 35, 45 mg/kg | Daily | Leucovorin | Myelosuppression, thymic lymphoid depletion, seminiferous tubular atrophy, GI tract lesions. |

| Rat | Intravenous (IV) | 1, 10, 30 mg/kg | Daily for 5 consecutive days, repeated for 6 cycles | None reported | Reversible hematological changes; testicular and cecal changes showed delayed recovery. |

| Mouse | Intravenous (IV) | 62 mg/kg | Single dose | Not applicable | LD50 (Lethal Dose, 50%) |

| Mouse (L1210 Leukemia) | Intraperitoneal (IP) | 100, 150, 225 mg/kg | Daily on days 1, 5, and 9 | Not specified | Increased lifespan. |

| Mouse (CML Model) | Intraperitoneal (IP) | 60 mg/kg | Daily | NBMPR-P | Inhibition of tumor progression and improved survival in drug-resistant DHFR expressing mice.[5] |

Experimental Protocols

Preparation of Trimetrexate Glucuronate for In Vivo Administration

a) Intravenous (IV) Formulation:

Trimetrexate glucuronate is typically supplied as a lyophilized powder.[1]

-

Reconstitution: Reconstitute the lyophilized powder with 5% Dextrose Injection or Sterile Water for Injection to a final concentration of 12.5 mg/mL.[6]

-

Dilution: Further dilute the reconstituted solution with 5% Dextrose Injection to a final concentration suitable for the intended dose and injection volume. A final concentration range of 0.25 to 2 mg/mL is common for clinical infusions.[6]

-

Visual Inspection: The reconstituted solution should be a pale greenish-yellow solution. Do not use if cloudiness or precipitate is observed.[6]

-

Stability: The reconstituted solution should be stored at room temperature and used within 24 hours.

b) Oral Gavage Formulation:

While specific vehicles for oral gavage in published studies are not always detailed, a common practice is to use an aqueous vehicle.

-

Vehicle Selection: A 0.5% methylcellulose solution or sterile water can be considered as a vehicle.

-

Preparation:

-

Calculate the required amount of trimetrexate glucuronate based on the desired concentration and the total volume needed for the study cohort.

-

If starting with the lyophilized powder, reconstitute it in a small volume of sterile water as described for the IV formulation.

-

Further dilute the reconstituted solution with the chosen oral gavage vehicle to the final target concentration.

-

Ensure the solution is homogenous before administration.

-

Animal Handling and Administration

a) General Guidelines:

-

All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

-

Animals should be allowed to acclimate to the facility for at least one week before the start of the experiment.

-

Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and signs of distress.

b) Intravenous (IV) Injection:

-

Rodents: The lateral tail vein is the most common site for IV injection in mice and rats.

-

Procedure:

-

Warm the animal's tail using a heat lamp or warm water to dilate the veins.

-

Place the animal in a suitable restraint device.

-

Clean the tail with an alcohol swab.

-

Insert a 27-30 gauge needle attached to a syringe containing the trimetrexate solution into the lateral tail vein.

-

Inject the solution slowly.

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

c) Oral Gavage:

-

Procedure:

-

Use a proper-sized, ball-tipped gavage needle to minimize the risk of esophageal injury.

-

Gently restrain the animal.

-

Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion depth.

-

Gently insert the gavage needle into the esophagus. Do not force the needle.

-

Administer the solution slowly.

-

Carefully remove the needle.

-

Observe the animal for any signs of distress after the procedure.

-

In Vivo Xenograft Tumor Model Protocol (General Workflow)

This protocol outlines a general workflow for evaluating the antitumor activity of trimetrexate glucuronate in a subcutaneous xenograft model.

Caption: General Experimental Workflow for In Vivo Xenograft Studies.

-

Cell Culture: Culture the desired human cancer cell line under appropriate conditions.

-

Animal Model: Use immunocompromised mice (e.g., nude, SCID, or NSG mice) to prevent rejection of the human tumor cells.

-

Tumor Implantation:

-

Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or serum-free medium).

-

For enhanced tumor take and growth, consider mixing the cell suspension with an extracellular matrix solution like Matrigel®.

-

Inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) subcutaneously into the flank of the mice.

-

-

Tumor Growth Monitoring:

-

Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Randomize animals into treatment and control groups when tumors reach the desired size.

-

-

Treatment Administration:

-

Administer trimetrexate glucuronate and leucovorin (if applicable) according to the chosen dosage and schedule via the selected route of administration (e.g., IV or IP).

-

The control group should receive the vehicle solution.

-

-

Data Collection and Analysis:

-

Continue to monitor tumor volume and body weight throughout the study.

-